molecular formula C15H18N2O2 B2667114 3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428363-67-0

3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2667114
CAS No.: 1428363-67-0
M. Wt: 258.321
InChI Key: WAFIIAKCFSBOBL-UHFFFAOYSA-N
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Description

3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE: is an organic compound that features a benzamide core substituted with a dimethylamino group and a furan ring. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride derivative of the benzamide.

    Final Coupling: The final step involves coupling the furan-substituted benzamide with 2-(furan-3-yl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives of the benzamide core.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: : The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance its binding affinity to these targets, while the furan ring can participate in π-π interactions, stabilizing the compound-target complex. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FURANYLMETHYL)-3-(DIMETHYLAMINO)BENZAMIDE
  • 3-(DIMETHYLAMINO)-N-(2-FURANYLETHYL)BENZAMIDE

Comparison

  • Structural Differences : The position and nature of the substituents on the benzamide core and the furan ring can vary, leading to differences in chemical reactivity and biological activity.
  • Uniqueness : 3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential applications.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(2)14-5-3-4-13(10-14)15(18)16-8-6-12-7-9-19-11-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIIAKCFSBOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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